2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline
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Overview
Description
2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C12H15N3. It is characterized by the presence of an ethyl group attached to an aniline moiety, which is further substituted with an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 2-ethyl aniline with 2-chloromethylimidazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, depending on the reagents and conditions used .
Scientific Research Applications
2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(1H-imidazol-2-ylmethyl)aniline
- 2-methyl-N-(1H-imidazol-2-ylmethyl)aniline
- 2-ethyl-N-(1H-imidazol-4-ylmethyl)aniline
Uniqueness
2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is unique due to the specific positioning of the ethyl group and the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position of the aniline moiety can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H15N3/c1-2-10-5-3-4-6-11(10)15-9-12-13-7-8-14-12/h3-8,15H,2,9H2,1H3,(H,13,14) |
InChI Key |
ICJOKHHGSOZGRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=NC=CN2 |
Origin of Product |
United States |
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